molecular formula C10H15N3O B071320 Sabcomeline CAS No. 159912-53-5

Sabcomeline

Katalognummer: B071320
CAS-Nummer: 159912-53-5
Molekulargewicht: 193.25 g/mol
InChI-Schlüssel: IQWCBYSUUOFOMF-QTLFRQQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sabcomeline, also known as Memric or SB-202,026, is a selective muscarinic M1 receptor partial agonist. It was initially developed for the treatment of Alzheimer’s disease. Despite its promising potential, it was discontinued after phase III clinical trials due to poor results .

Wirkmechanismus

Target of Action

Sabcomeline, also known as SB-202026, is a functionally selective muscarinic M1 receptor partial agonist . The M1 receptor is a type of muscarinic receptor that plays a crucial role in the nervous system, particularly in the cerebral cortex, hippocampus, and striatum .

Mode of Action

This selective action allows it to improve cognitive function without causing the side effects typically associated with full muscarinic agonists .

Biochemical Pathways

The M1 receptor is part of the G protein-coupled receptor family, which plays a key role in transmitting signals across the cell membrane. When this compound binds to the M1 receptor, it triggers a cascade of biochemical reactions that can enhance cognitive function . .

Pharmacokinetics

This compound exhibits rapid binding kinetics in the brain. Maximum receptor occupancy is observed about 1 hour after intravenous injection, and the binding availability of muscarinic acetylcholine (mACh) receptors returns to the control level by 3-4 hours . This suggests that this compound is quickly distributed and eliminated from the body .

Result of Action

This compound has been shown to improve performance in tasks requiring cognitive function in animal studies . For example, it significantly reversed the T-maze choice accuracy deficit induced by a delay in rats . It’s important to note that this compound was under development for the treatment of alzheimer’s disease but was discontinued due to poor results in phase iii clinical trials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the physiological state of the individual, such as their blood pressure . .

Biochemische Analyse

Biochemical Properties

Sabcomeline interacts with the muscarinic M1 receptor, acting as a partial agonist . It has low affinity for other receptors such as adrenergic α1, β1, β2, dopaminergic D1, D2, 5-HT2C, 5-HT1D, and GABAA receptors . The nature of these interactions is selective, meaning that this compound preferentially binds and activates the M1 receptor over other types of receptors .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can reverse delay-induced deficits in T-maze choice accuracy in a rewarded alternation task in rats . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the muscarinic M1 receptor. As a partial agonist, it can bind to this receptor and induce a response, but not to the same extent as a full agonist would . This interaction can lead to changes in gene expression and potentially influence enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have rapid binding kinetics in mouse brain . Maximum receptor occupancy was observed about 1 hour after intravenous injection of this compound, and the binding availability of muscarinic acetylcholine (mACh) receptors had almost returned to the control level by 3–4 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, this compound significantly reversed the T-maze choice accuracy deficit induced by a 20-second delay at doses of 0.03 and 0.1 mg/kg .

Transport and Distribution

This compound is highly brain penetrant in mice after oral or systemic administration . This suggests that it can be effectively transported and distributed within cells and tissues.

Subcellular Localization

Given its interaction with the muscarinic M1 receptor, it is likely that it localizes to areas of the cell where these receptors are present .

Vorbereitungsmethoden

Sabcomelin wird durch eine Reihe von chemischen Reaktionen synthetisiert. Der Schlüsselzwischenstoff bei seiner Synthese ist R-(Z)-α-(Methoxyimino)-1-Azabicyclo[2.2.2]octan-3-acetonitril . Der Syntheseweg beinhaltet die Bildung dieses Zwischenprodukts, gefolgt von dessen Umwandlung in das Endprodukt. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktionen zu ermöglichen. Industrielle Produktionsverfahren würden wahrscheinlich die Skalierung dieser Reaktionen beinhalten, während gleichzeitig Sicherheit und Effizienz gewährleistet werden.

Analyse Chemischer Reaktionen

Sabcomelin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien, die in Oxidationsreaktionen verwendet werden, sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien, die in Reduktionsreaktionen verwendet werden, sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Gängige Reagenzien, die in Substitutionsreaktionen verwendet werden, sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease

Background : Early research into sabcomeline focused on its potential as a treatment for Alzheimer's disease due to its ability to stimulate the cholinergic system, which deteriorates in Alzheimer's patients.

Findings :

  • Animal Studies : Initial studies indicated that this compound improved cognitive function in animal models through tasks requiring learning and memory.
  • Clinical Trials : Despite promising animal data, clinical trials did not demonstrate significant benefits in human subjects . A notable study involved 880 patients over 24 weeks, where this compound was found to be safe but did not produce the expected cognitive improvements .

Schizophrenia

Background : this compound has also been investigated for its potential to address cognitive deficits associated with schizophrenia.

Findings :

  • Cognitive Enhancement : Some studies reported improvements in specific cognitive tasks; however, results were mixed overall, leading to a cessation of further research in this area .
  • Mechanism of Action : Research indicated that this compound increased the efflux of acetylcholine and dopamine in key brain regions such as the medial prefrontal cortex and nucleus accumbens, suggesting a mechanism that could potentially enhance cognitive function .

Other Potential Applications

Emerging research is exploring additional therapeutic areas for this compound:

  • Cognitive Impairments : Its effects on enhancing cognitive functions make it a candidate for treating various forms of cognitive impairment beyond Alzheimer's and schizophrenia.
  • Neuropharmacology : Studies have shown that this compound's selective action on muscarinic receptors could provide insights into developing new treatments for other neurodegenerative conditions .

Comparative Analysis of this compound with Other Compounds

CompoundTarget ReceptorPrimary Use CaseEfficacy in Clinical Trials
This compoundMuscarinic M1Alzheimer's, SchizophreniaMixed results; safe but limited efficacy
XanomelineMuscarinic M1Alzheimer'sImproved cognitive function observed
TacrineCholinesterase InhibitorAlzheimer'sEffective but with significant side effects

Case Study 1: Efficacy in Alzheimer's Disease

A multicenter, double-blind, placebo-controlled trial assessed the efficacy of this compound in patients with acute exacerbation of chronic schizophrenia. While no significant cognitive improvements were noted, the drug was well tolerated across different dosages (50 mg to 150 mg daily) over a 51-day period .

Case Study 2: Cognitive Function Enhancement

In another study involving rat models, this compound significantly reversed deficits in spatial memory tasks at much lower doses compared to other cholinergic agents. This suggests its potential utility in treating cognitive deficits without the adverse effects commonly associated with higher doses of similar compounds .

Vergleich Mit ähnlichen Verbindungen

Sabcomelin ist einzigartig in seiner selektiven Aktivierung von muskarinischen M1-Rezeptoren. Andere ähnliche Verbindungen umfassen:

Im Vergleich zu diesen Verbindungen macht die einzigartige Selektivität von Sabcomelin für muskarinische M1-Rezeptoren es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieser Rezeptoren bei kognitiven Prozessen .

Biologische Aktivität

Sabcomeline, also known as SB-202026, is a synthetic compound primarily recognized for its role as a partial agonist at the muscarinic M1 receptor. This receptor is part of the muscarinic acetylcholine receptor family, which is integral to various physiological processes, particularly within the central nervous system. The biological activity of this compound has been extensively studied, especially regarding its potential applications in treating cognitive impairments and neurodegenerative diseases.

This compound's primary mechanism involves stimulating the cholinergic system, which is often compromised in conditions such as Alzheimer's disease (AD) and schizophrenia. By selectively activating the M1 receptor, this compound enhances cognitive functions like learning and memory without the extensive side effects typically associated with broader muscarinic receptor agonists. This selectivity is crucial, as it minimizes adverse effects related to M2 and M3 receptor activation, such as gastrointestinal disturbances .

Binding Affinity and Efficacy

Research comparing this compound with other muscarinic partial agonists has demonstrated its unique pharmacological profile. In functional studies, this compound exhibited:

  • High potency : It was identified as the most potent agonist among tested compounds at various muscarinic receptor subtypes (hM1–hM5).
  • Low efficacy : Despite its potency, this compound displayed lower efficacy compared to full agonists like xanomeline and milameline .

The following table summarizes key findings from comparative studies:

CompoundReceptor TargetPotency (EC50)Efficacy (Emax)Unique Features
This compoundM1HighLowSelective for M1 receptor
XanomelineM1ModerateHighFull agonist with broader effects
MilamelineM2ModerateHighFull agonist with side effects

Alzheimer's Disease

In clinical trials for Alzheimer's disease, early studies indicated that this compound could improve cognitive scores on assessments such as the Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog). However, larger phase 3 trials failed to meet primary endpoints, leading to a reevaluation of its therapeutic potential .

Schizophrenia

This compound was also investigated for its effects on cognitive deficits in schizophrenia. While initial findings suggested some improvements in cognitive tasks, these results were not statistically significant across broader clinical measures like the Positive and Negative Syndrome Scale (PANSS) .

Animal Studies

Animal models have provided insights into this compound's efficacy in enhancing memory-related tasks. For instance:

  • In T-maze tests assessing short-term spatial memory, this compound reversed deficits at significantly lower doses compared to other cholinergic agents like tacrine .
  • Studies showed that this compound effectively improved performance in tasks requiring learning and memory retention .

Conclusion and Future Directions

This compound's selective action on the M1 receptor presents a promising avenue for treating cognitive impairments associated with neurodegenerative diseases. Despite mixed results from clinical trials, ongoing research may uncover new applications or combination therapies that leverage its unique pharmacological properties. Future studies should focus on optimizing dosing strategies and exploring potential synergies with other treatments to enhance therapeutic outcomes.

Eigenschaften

IUPAC Name

(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWCBYSUUOFOMF-QTLFRQQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C#N)C1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C#N)/[C@H]1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028868
Record name (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159912-53-5
Record name Sabcomeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159912-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sabcomeline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159912535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SABCOMELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P92V596C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sabcomeline
Reactant of Route 2
Reactant of Route 2
Sabcomeline
Reactant of Route 3
Reactant of Route 3
Sabcomeline
Reactant of Route 4
Reactant of Route 4
Sabcomeline
Reactant of Route 5
Reactant of Route 5
Sabcomeline
Reactant of Route 6
Sabcomeline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.